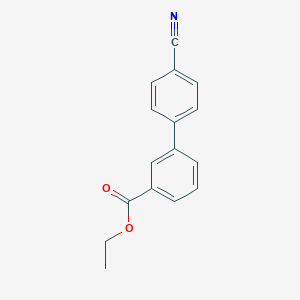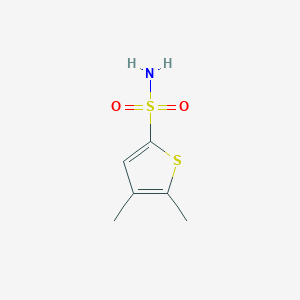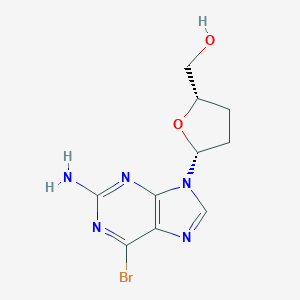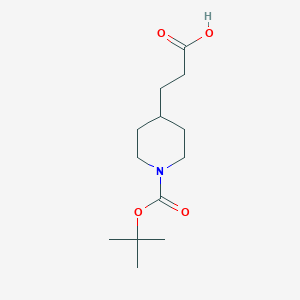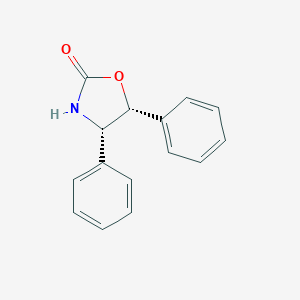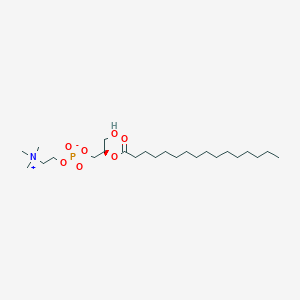
2-Palmitoyl-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
2-Palmitoyl-sn-glycero-3-phosphocholine (2-PPC) is a phospholipid that is naturally found in the cell membrane of all living organisms, including animals, plants, and fungi. It is a major component of the plasma membrane and is essential for the proper functioning of the cell membrane. 2-PPC is also a major component of biological membranes, including the mitochondrial inner membrane, the endoplasmic reticulum, and the nuclear envelope. It is a key component of the cell membrane and plays an important role in maintaining the structural integrity of the membrane.
Applications De Recherche Scientifique
Essais de liaison lipidique
Il est utilisé dans les essais de liaison lipidique pour surveiller l'activité d'enzymes telles que la monogalactosyldiacylglycérol synthase (MGD1) dans les échantillons végétaux, ce qui est crucial pour comprendre le métabolisme des lipides .
Recherche sur les cellules endothéliales
Ce composé aide à la préparation de liposomes pour la fusion avec des cellules endothéliales de veine ombilicale humaine (HUVEC) afin d'étudier des processus comme la coagulation induite par l'interleukine-1 .
Analyse des propriétés biophysiques
Les scientifiques utilisent la 2-Palmitoyl-sn-glycero-3-phosphocholine pour analyser la structure, la mécanique et les propriétés électriques des systèmes lipidiques biomimétiques .
Mécanisme D'action
Target of Action
2-Palmitoyl-sn-glycero-3-phosphocholine, also known as a lysophosphatidylcholine 16:0, is a naturally occurring lysophospholipid . It primarily targets the acetylcholine neurotransmitter system and is involved in the formation of phosphatidylcholine , a major component of biological membranes .
Mode of Action
This compound acts as a parasympathomimetic acetylcholine precursor . It rapidly delivers choline to the brain across the blood-brain barrier and serves as a biosynthetic precursor of the acetylcholine neurotransmitter . This interaction with its targets leads to an increase in acetylcholine levels, which plays a crucial role in many functions such as muscle contraction, memory, and learning.
Biochemical Pathways
This compound is involved in the metabolism of lipids . It is generated through the hydrolysis of the sn-2 acyl chain of phosphatidylcholine by phospholipase A2 . This process is a key step in the production of lysophosphatidylcholine, a major component of oxidized low-density lipoprotein, which plays a significant role in inflammatory diseases and atherosclerosis .
Pharmacokinetics
It is known that it can cross the blood-brain barrier rapidly, which suggests good bioavailability
Result of Action
The action of this compound results in increased levels of acetylcholine in the brain, which can have various effects at the molecular and cellular levels. For instance, it may have potential for the treatment of Alzheimer’s disease and dementia . Additionally, it plays a role in inflammatory diseases and atherosclerosis due to its involvement in the production of oxidized low-density lipoprotein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is used in systems mimicking the cell membrane such as liposomes . The presence of other lipids and the composition of the surrounding lipid environment can affect its function.
Analyse Biochimique
Biochemical Properties
2-Palmitoyl-sn-glycero-3-phosphocholine is generated following the hydrolysis of phosphatidylcholine by phospholipase A2 . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with reactive oxygen species (ROS), superoxide dismutase (SOD), and endothelial nitric oxide synthase (eNOS) .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it increases the production of ROS and decreases SOD and eNOS protein levels and phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs) .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that it enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It increases TGF-β1 production and enhances Foxp3 protein levels in Treg cells in isolated human peripheral blood when used at a concentration of 10 µM .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGQHKSYEYVFTD-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567685 | |
| Record name | (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66757-27-5 | |
| Record name | 2-Palmitoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66757-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(0:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)

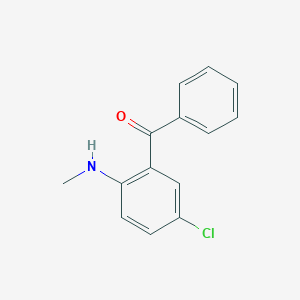
![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)



